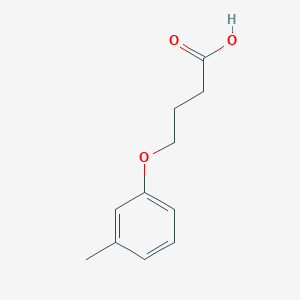

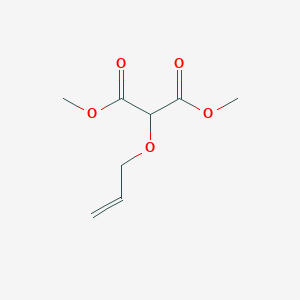

![molecular formula C15H16N6O4S B2547557 3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide CAS No. 2034315-26-7](/img/structure/B2547557.png)

3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide is a complex organic molecule that likely contains a methanesulfonyl group attached to an imidazolidine ring, which is further substituted with a pyrazinyl and pyridinyl moiety. Although the specific compound is not directly mentioned in the provided papers, the methanesulfonyl group and imidazole ring are present in the complexes studied within the first paper, suggesting that similar synthetic methods and characterizations could be applicable .

Synthesis Analysis

The synthesis of compounds related to the one involves the reaction of zinc methanesulfonate with various ligands, including imidazole . This suggests that the synthesis of the target compound might also involve the use of methanesulfonate as a starting material or reagent. The second paper discusses the coupling of diazonium chlorides with methylene-active sulfones to create pyrazolo[5,1-c][1,2,4]triazine derivatives . This indicates that similar cyclization reactions might be used in the synthesis of the compound , given its structural similarities.

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, the first paper mentions that methanesulfonate acts as a monodentate ligand in the complexes studied, which could imply that in the target compound, the methanesulfonyl group may also interact with other parts of the molecule in a similar fashion . The presence of imidazole, pyrazinyl, and pyridinyl rings in the compound suggests a complex aromatic structure that could be analyzed using techniques such as IR spectroscopy, as mentioned in the first paper .

Chemical Reactions Analysis

The reactivity of the methanesulfonyl group is explored in the second paper, where it is subjected to reactions with various nucleophiles . This information could be relevant to understanding the chemical behavior of the methanesulfonyl group in the compound of interest. The compound's potential reactivity could include nucleophilic substitution reactions, given the presence of the methanesulfonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly described in the provided papers. However, the first paper's use of thermogravimetric analysis and differential scanning calorimetry to study the decomposition of zinc methanesulfonate complexes suggests that similar techniques could be used to determine the thermal stability and decomposition patterns of the compound . The final residue of ZnO in the first paper's study indicates the robustness of the zinc methanesulfonate complexes upon heating, which might be a consideration for the thermal properties of the target compound .

Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of novel pyrazole methanesulfonates and their insecticidal activity demonstrates the utility of methanesulfonyl derivatives in developing compounds with significant biological activities. These derivatives exhibit low levels of acute mammalian toxicity, highlighting their potential in safer pesticide development (Finkelstein & Strock, 1997).

- In another study, methyl methanesulfonothioate (MMTS), a related sulfhydryl reagent, was investigated for its reaction with amino groups, suggesting its selectivity and potential undesired reactions in biochemical applications (Kluger & Tsui, 1980).

- The pharmacological characterization of AZD9668, a derivative with a methanesulfonyl group, outlines its role as a novel oral inhibitor of neutrophil elastase, implicating its potential in treating respiratory diseases. This study illuminates the therapeutic applications of such compounds in modulating enzymes involved in inflammatory processes (Stevens et al., 2011).

Catalytic and Biochemical Applications

- The oxidation of methane to methyl hydroperoxide and other oxygenates under mild conditions using [NBu4]VO3–pyrazine-2-carboxylic acid as a catalyst demonstrates the utility of methanesulfonyl-containing compounds in facilitating crucial reactions for organic synthesis and potentially in energy applications (Nizova, Süss-Fink, & Shul’pin, 1997).

properties

IUPAC Name |

3-methylsulfonyl-2-oxo-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O4S/c1-26(24,25)21-9-8-20(15(21)23)14(22)19-10-12-13(18-7-6-17-12)11-2-4-16-5-3-11/h2-7H,8-10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXNUDKDSLTIKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

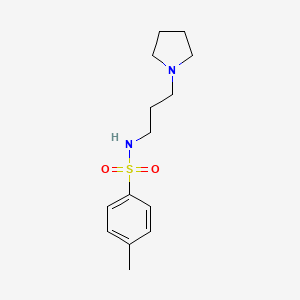

![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2547476.png)

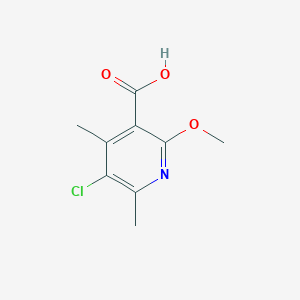

![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2547479.png)

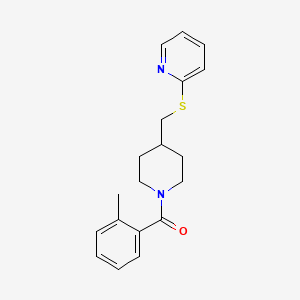

![2-Chloro-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2547480.png)

![2,4-dinitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2547486.png)

![[2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B2547492.png)

![2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2547493.png)

![4-Methyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B2547494.png)